2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine
Overview
Description
2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their unique structural features, which include a fused ring system combining pyrazole and pyrimidine rings. This structural motif is significant in medicinal chemistry and material science due to its diverse biological activities and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine typically involves a multi-step process starting from readily available precursors. One common method involves the condensation of an appropriate methyl ketone with 3-aminopyrazole under specific conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating or microwave irradiation to proceed efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring .
Scientific Research Applications
2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:
- 2-methylpyrazolo[1,5-a]pyrimidine
- 5,6-diarylpyrazolo[1,5-a]pyrimidine
- 6,7-diarylpyrazolo[1,5-a]pyrimidine
Uniqueness
What sets 2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups and an ethyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-6-11-8(3)12-13-9(4)7(2)10(5)15(12)14-11/h6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKMYDXGDXAMJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(C(=NC2=C1C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351581 | |
Record name | 2-Ethyl-3,5,6,7-tetramethyl-pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-46-1 | |
Record name | 2-Ethyl-3,5,6,7-tetramethyl-pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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